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Abstract

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of
rapamycin (mTOR), a critical serine/threonine kinase in cellular signaling.[1][2][3] Developed
through a strategic ligand-based design and phenotypic screening of focused chemical
libraries, eCF309 emerged from a lead optimization program of a novel pyrazolopyrimidine
scaffold.[1][2] This compound demonstrates low nanomolar potency against mTOR both in vitro
and in cellular assays, coupled with an exceptional selectivity profile against a broad range of
other kinases.[2][3] As an ATP-competitive inhibitor targeting the kinase domain of mTOR,
eCF309 effectively blocks both mTORC1 and mTORC2 signaling complexes, making it a
valuable chemical probe for cancer research and a promising scaffold for the development of
novel therapeutics.[1][2] This document provides an in-depth guide to the discovery, synthesis,
and biological characterization of eCF309.

Discovery and Lead Optimization

The discovery of eCF309 was initiated with the identification of a novel pyrazolopyrimidine
compound, designated as compound 5, which exhibited high antiproliferative activity in cellular
screens.[1][2] This lead compound displayed submicromolar inhibition of mTOR kinase with an
IC50 of 328 nM in biochemical assays.[1][2] An iterative process of ligand-based design and a
rapid lead optimization campaign were undertaken to enhance the potency and selectivity of
this initial hit.[1][2]
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This optimization effort led to the synthesis of a series of analogues, including derivative 12,
which was subsequently named eCF309.[1] eCF309 demonstrated significantly improved
MTOR inhibition with an IC50 of 15 nM and displayed high selectivity over the closely related
PI3K kinases.[1]

Synthesis of eCF309

The synthesis of eCF309 is a straightforward multi-step process. The core of the molecule is a
4-aminopyrazolo[3,4-d]pyrimidine scaffold, which is widely utilized in the design of ATP-
competitive kinase inhibitors due to its structural similarity to adenine.[2] The synthesis of
eCF309 (compound 12) involves an initial alkylation of a common intermediate followed by a
Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Synthesis of eCF309

A detailed, step-by-step protocol for the synthesis of eCF309, based on the published literature,
is provided below.

Step 1: Synthesis of the lodo-functionalized Intermediate (Compound 4)

The synthesis begins with the alkylation of the common intermediate 3-iodo-1H-pyrazolo[3,4-
d]pyrimidin-4-amine (compound 3).

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3) in DMF, add NaH (1.2
equivalents).

o Stir the mixture at room temperature for 30 minutes.

o Add bromoacetaldehyde diethyl acetal (1.5 equivalents).

e Heat the reaction mixture at 150 °C under microwave irradiation for 30 minutes.
 After cooling, quench the reaction with water and extract the product with ethyl acetate.

o Purify the crude product by column chromatography to yield 1-(2,2-diethoxyethyl)-3-iodo-1H-
pyrazolo[3,4-d]pyrimidin-4-amine (compound 4).

Step 2: Suzuki-Miyaura Cross-Coupling to Yield eCF309 (Compound 12)
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The final step is a Suzuki-Miyaura cross-coupling reaction to introduce the benzoxazole moiety.

¢ In a microwave vial, combine the iodo-intermediate 4 (1 equivalent), 2-amino-1,3-
benzoxazole-5-boronic acid (1.5 equivalents), K2CO3 (3 equivalents), Pd(OAc)2 (0.1
equivalents), and PPh3 (0.2 equivalents).

e Add a 10:1 mixture of dioxane and water.

e Heat the mixture at 120 °C under microwave irradiation for 30 minutes.

 After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
 Purify the crude product by column chromatography to afford eCF309 (12).

Biological Activity and Selectivity

eCF309 is a highly potent inhibitor of mTOR kinase activity. In biochemical assays, it exhibits
an IC50 of 15 nM.[1] Its potency is also maintained in cellular contexts.[2] A key feature of
eCF3009 is its remarkable selectivity for mTOR over other kinases, including those in the PI3K
family, which are often co-inhibited by other mTOR kinase inhibitors.[2]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of eCF309 and its precursor, compound
5, against a panel of selected kinases.

Compo mTOR PI3Ka PI3KB PI3Ky PI3Kd DNA-PK DDR1/2

und (nM) (nM) (nM) (nM) (nM) (nM) (nM)
eCF309

15 981 >10,000 1,340 1,840 320 2,110
12)
Compou

328 - - - - - -
nd 5

Data compiled from multiple sources.[1][4]
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A broader kinase profiling study of eCF309 at a concentration of 10 uM against 375 wild-type
and mutant kinases revealed that mTOR was the only protein inhibited by more than 99%.[4]
The selectivity score (S-score(35%)) for eCF309 was calculated to be 0.01 at 10 uM, indicating
a very high degree of selectivity.[1][2]

Mechanism of Action and Signaling Pathway

eCF309 functions as an ATP-competitive inhibitor of mTOR, targeting the catalytic domain of
the kinase.[2] This mechanism allows it to inhibit both of the mTOR-containing complexes,
MTORC1 and mTORC2.[1] The allosteric inhibitors, such as rapamycin and its analogues
(rapalogs), are only capable of inhibiting mTORCL1.[1] The dual inhibition of MTORC1 and
MTORC2 by eCF309 is expected to result in a more comprehensive anticancer effect.[1][2]

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation,
and survival.[1][5] Dysregulation of this pathway is a common feature in many human cancers.
[1][2] By inhibiting mTOR, eCF309 leads to a dose-dependent reduction in the phosphorylation
of key downstream effector proteins, including P70S6K, S6 ribosomal protein, and Akt (at
Ser473).[5]

Experimental Protocol: Western Blot Analysis of mTOR
Signaling

The following protocol outlines the procedure used to assess the impact of eCF309 on the
MTOR signaling pathway in cancer cells.

o Cell Culture and Treatment: Seed MCF7 breast cancer cells in 6-well plates and grow until
they reach 80% confluency. Serum starve the cells (0.1% FBS) for 24 hours. Pre-incubate
the cells with varying concentrations of eCF309 or DMSO (vehicle control) for 30 minutes.
Stimulate the cells with 10% FBS for 1 hour.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer
containing protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a standard
protein assay (e.g., BCA assay).
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o SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by
SDS-PAGE and transfer to a PVDF membrane. Block the membrane with a suitable blocking
buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary
antibodies against total and phosphorylated forms of mMTOR, Akt, P70S6K, and S6. After
washing, incubate with the appropriate HRP-conjugated secondary antibodies.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.
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Caption: The mTOR signaling pathway and the inhibitory action of eCF309.

Experimental Workflow Diagram
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Caption: The experimental workflow for the synthesis and biological evaluation of eCF309.
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Conclusion

eCF309 is a potent and highly selective mTOR kinase inhibitor discovered through a
systematic process of lead optimization. Its straightforward synthesis and well-characterized
biological activity make it an invaluable tool for researchers investigating the mTOR signaling
pathway. The dual inhibition of both mTORC1 and mTORC2 complexes by eCF309 provides a
significant advantage over first-generation mTOR inhibitors. With its favorable pharmacological
profile, eCF309 represents a promising chemical scaffold for the development of next-
generation anticancer therapeutics. Further studies to evaluate its in vivo efficacy and
pharmacokinetic properties are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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